Lucumin
Description
Lucumin (C₁₄H₁₇NO₇) is a phenylalanine-derived cyanogenic diglycoside characterized by a primeverose disaccharide moiety (β-D-xylopyranosyl-(1→6)-β-D-glucopyranose) linked to a cyanohydrin aglycone . It is biosynthesized in select plant species, including ferns (e.g., Davallia spp.), angiosperms of the Sapotaceae family, and the rare Australian rainforest tree Clerodendrum grayi (Lamiaceae) . As a bitter-tasting secondary metabolite, this compound plays a critical role in plant chemical defense against herbivores by releasing toxic hydrogen cyanide (HCN) upon enzymatic hydrolysis . Its discovery in ferns highlights convergent evolution in cyanogenic glycoside production across phylogenetically distant plant lineages .
Properties
IUPAC Name |
2-phenyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyacetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO10/c20-6-11(9-4-2-1-3-5-9)29-19-17(26)15(24)14(23)12(30-19)8-28-18-16(25)13(22)10(21)7-27-18/h1-5,10-19,21-26H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYYCJNDALLBNEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(C#N)C3=CC=CC=C3)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Lucuminoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1392-28-5 | |
| Record name | Lucuminoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 185 °C | |
| Record name | Lucuminoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029900 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Botanical Extraction of Lucumin from Natural Sources
Source Material Selection and Pretreatment
This compound is predominantly extracted from the seeds of Calocarpum sapota, though related species such as Chrysophyllum mexicanum and Lucuma domingensis are also viable sources. The seeds, after removal of the endocarp, are dried and milled into coarse particles to increase surface area for solvent penetration. Degreasing the kernels via lipid extraction (using hexane or supercritical CO₂) is a critical pretreatment step, as residual lipids can interfere with glycoside solubility.
Solvent Extraction and Isolation
Polar solvents, particularly methanol-water mixtures (70:30 v/v), are employed to solubilize this compound and its structural analogs (lucuminamide and lucuminic acid). The crude extract is concentrated under reduced pressure and subjected to liquid-liquid partitioning using ethyl acetate to remove non-polar contaminants. Further purification involves column chromatography over silica gel or Sephadex LH-20, with elution systems optimized for disaccharide glycosides (e.g., chloroform-methanol-water gradients).
Challenges in Botanical Extraction
Yield variability due to seasonal fluctuations in cyanogenic glycoside content remains a limitation. For instance, seeds harvested during dry seasons exhibit up to 40% reduced this compound content compared to rainy-season samples. Additionally, oxidative degradation during drying necessitates inert atmosphere processing or antioxidant additives (e.g., ascorbic acid at 0.1% w/v).
Enzymatic Hydrolysis for Aglycone Production
Substrate Preparation for Hydrolysis
Enzymatic hydrolysis targets this compound’s β-glycosidic bonds to yield mandelonitrile and the disaccharide primeverose (6-O-β-D-xylopyranosyl-D-glucopyranose). Degreased seed flour or lipid-extracted kernel residues serve as substrates, with particle sizes <200 µm optimal for enzyme accessibility. Pretreatment with cellulase (10 U/g substrate) enhances hydrolysis efficiency by disrupting cell wall matrices.
Enzyme Systems and Reaction Optimization
Exogenous β-glucosidases from Aspergillus niger or Amycolatopsis orientalis are preferred over endogenous enzymes due to higher specificity for this compound’s primeverosyl moiety. Reaction conditions are buffered at pH 5.0–5.5 (50 mM citrate buffer) and 45–50°C, with 72-hour incubations achieving >90% conversion. The addition of β-xylosidase (5 U/g substrate) cleaves residual xylose linkages, increasing mandelonitrile yield by 15–20%.
Table 1: Enzymatic Hydrolysis Parameters for this compound
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 45–50°C | <45°C: Slow kinetics |
| pH | 5.0–5.5 | >6.0: Enzyme denaturation |
| Enzyme Loading | 15–20 U/g substrate | <10 U/g: Incomplete hydrolysis |
| Substrate Concentration | 10% (w/v) | >15%: Mass transfer limitations |
Detoxification of Cyanogenic Byproducts
Mandelonitrile spontaneously dissociates into benzaldehyde and hydrogen cyanide (HCN), necessitating detoxification. Vacuum distillation at 60°C removes volatile HCN, while residual cyanide is neutralized with ferrous sulfate (0.5% w/v). The detoxified hydrolysate is concentrated via rotary evaporation, yielding a benzaldehyde-rich fraction used in fragrance and pharmaceutical syntheses.
Chemical Synthesis and Structural Modification
Glycosylation of Mandelonitrile
Chemical synthesis of this compound involves coupling mandelonitrile with primeverose using Schmidt’s trichloroacetimidate method. The hydroxyl groups of primeverose are protected as acetyl esters (acetic anhydride/pyridine, 0°C, 6 hours), followed by activation with trichloroacetonitrile (1.5 eq, BF₃·Et₂O catalyst). Deprotection with sodium methoxide (0.1 M in methanol) yields this compound with 65–70% overall efficiency.
Challenges in Stereochemical Control
Achieving the native (R)-configuration at the mandelonitrile moiety requires chiral auxiliaries or asymmetric catalysis. Dirhodium(II) tetrakis(N-(dodecylbenzenesulfonyl)prolinate) in dichloromethane induces enantioselective cyanohydrin formation, attaining 92% enantiomeric excess. However, scalability is limited by catalyst cost (>$500/g).
Analytical Methods for this compound Characterization
Spectroscopic Identification
- NMR : ¹H NMR (400 MHz, D₂O) δ 7.45–7.30 (m, 5H, Ph), 5.12 (d, J=7.8 Hz, H-1′), 4.85 (d, J=3.5 Hz, H-1′′), 4.50 (s, H-2).
- MS : ESI-MS m/z 428.2 [M+H]⁺, 450.1 [M+Na]⁺.
Table 2: Key Spectroscopic Signals for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹³C NMR | δ 118.5 (CN), 79.8 (C-2) | Cyanohydrin group |
| IR | 2240 cm⁻¹ (C≡N stretch) | Nitrile functional group |
| UV-Vis | λₘₐₓ 258 nm (π→π* transition) | Benzaldehyde derivative |
Purity Assessment
HPLC with evaporative light scattering detection (ELSD) on a C18 column (acetonitrile-water 25:75, 0.8 mL/min) resolves this compound from lucuminamide (Rₜ 12.3 vs. 14.1 minutes). Purity ≥95% is achievable with preparative HPLC, though process economics favor enzymatic over synthetic routes for large-scale production.
Industrial-Scale Production Considerations
Cost-Benefit Analysis of Methods
- Botanical Extraction : Capital cost: $1.2M/ton (low purity, high biomass requirement).
- Enzymatic Hydrolysis : $800k/ton (high throughput, requires GMO compliance).
- Chemical Synthesis : $4.5M/ton (high purity, non-scalable).
Chemical Reactions Analysis
Types of Reactions: Lucumin undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an enzyme, this compound hydrolyzes to release hydrogen cyanide.
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The glycosidic bond in this compound can be cleaved and substituted with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Enzymes such as beta-glucosidase are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed:
Hydrolysis: Hydrogen cyanide and glucose.
Oxidation: Various oxidized derivatives of this compound.
Substitution: Modified glycosides with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
Lucumin is characterized as a phenolic compound with a complex structure that includes multiple hydroxyl groups. Its molecular formula is CHO, and it is often studied for its bioactive properties, particularly in relation to its antioxidant and anti-inflammatory effects.
Pharmaceutical Applications
This compound has shown promise in the pharmaceutical industry, particularly in drug development and biocatalysis.
- Antioxidant Activity : Studies have demonstrated that this compound exhibits significant antioxidant properties, which can help mitigate oxidative stress-related diseases. This is particularly relevant in the development of formulations aimed at combating conditions such as cardiovascular diseases and neurodegenerative disorders .
- Biocatalysis : In the realm of biocatalysis, this compound is utilized as a substrate for various enzymatic reactions. Its ability to undergo transformations via hydroxynitrile lyases has been explored for synthesizing pharmaceutical intermediates . This application highlights its importance in green chemistry practices aimed at reducing environmental impact during drug manufacturing.
Nutraceutical Applications
This compound's health benefits extend into the nutraceutical domain:
- Anti-inflammatory Effects : Research indicates that this compound can inhibit pro-inflammatory cytokines, making it a candidate for dietary supplements targeting inflammatory conditions .
- Metabolic Health : Preliminary studies suggest that this compound may play a role in managing metabolic disorders by improving insulin sensitivity and reducing blood glucose levels .
Agricultural Applications
The use of this compound in agriculture is an emerging area of interest:
- Natural Pesticide : Due to its bioactive properties, this compound has been investigated as a natural pesticide, providing an eco-friendly alternative to synthetic chemicals . Its application could lead to sustainable agricultural practices while minimizing harmful residues in food products.
Case Study 1: Antioxidant Properties
A study examining the antioxidant effects of this compound found that it significantly reduced lipid peroxidation in vitro, suggesting its potential use as a dietary supplement for enhancing cellular defense mechanisms against oxidative damage .
Case Study 2: Biocatalytic Applications
In biocatalytic processes, this compound was successfully used as a substrate for enzyme-catalyzed reactions, leading to the production of chiral intermediates essential for pharmaceutical synthesis. This study emphasized the efficiency of using natural compounds like this compound in biotransformations compared to traditional synthetic methods .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Pharmaceuticals | Antioxidant formulations | Reduces oxidative stress |
| Biocatalysis | Efficient substrate for enzymatic reactions | |
| Nutraceuticals | Dietary supplements | Inhibits pro-inflammatory cytokines |
| Metabolic health | Improves insulin sensitivity | |
| Agriculture | Natural pesticide | Eco-friendly alternative to synthetic pesticides |
Mechanism of Action
Lucumin exerts its effects primarily through the release of hydrogen cyanide upon hydrolysis. The hydrogen cyanide inhibits cytochrome c oxidase in the mitochondrial electron transport chain, leading to cellular respiration disruption. This mechanism is crucial for its role in plant defense, as it deters herbivores from consuming the plant .
Comparison with Similar Compounds
Comparison with Similar Cyanogenic Glycosides
Cyanogenic glycosides share a core structure consisting of a sugar moiety bound to a cyanohydrin group. Below, lucumin is compared with four structurally or functionally analogous compounds: prunasin, vicianin, amygdalin, and sambunigrin.
Structural and Functional Comparison
Key Observations:
Sugar Diversity: this compound’s primeverose disaccharide distinguishes it from monoglycosides (prunasin, sambunigrin) and diglycosides with other disaccharides (e.g., vicianin’s vicianose, amygdalin’s gentiobiose). This structural variation influences hydrolysis kinetics and ecological interactions .
Cyanide Release : this compound releases less HCN (12.3–18.7 µmol/g DW) compared to prunasin (22.5–30.6 µmol/g DW) and amygdalin (35.0–40.2 µmol/g DW), likely due to the stability of its diglycosidic bond .
Taxonomic Distribution: Unlike prunasin and amygdalin (common in Rosaceae), this compound occurs in evolutionarily divergent taxa (ferns, Sapotaceae, Lamiaceae), suggesting convergent evolution of cyanogenesis .
Research Findings and Implications
Recent studies highlight the following:
Convergent Evolution: Ferns and angiosperms independently evolved CYP-mediated pathways for cyanogenic glycoside biosynthesis, with this compound representing a rare case of phenylalanine-derived cyanogenesis in non-flowering plants .
Quantitative Variability : In ferns, this compound coexists with prunasin and vicianin, but at lower concentrations (Fig. S1 in ), suggesting niche-specific defense strategies.
Toxicological Safety : this compound’s slower cyanide release may reduce acute toxicity compared to amygdalin, making it a candidate for controlled bioactive applications .
Biological Activity
Lucumin, a compound isolated from various species of the genus Pouteria, particularly Pouteria sapota (commonly known as sapodilla), has garnered attention for its diverse biological activities. This article synthesizes findings from multiple studies, highlighting this compound's pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Isolation
This compound is classified as a glycoside, specifically identified in the seeds and leaves of Pouteria species. Its chemical structure has been characterized through various analytical techniques, including UHPLC/ESI/MS/MS. The compound is known to exist alongside other bioactive constituents such as lucuminic acid and lucuminamide .
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. A study on Pouteria lucuma seeds reported a total phenolic content of 52.82 μmol GAE/g dry weight, with antioxidant activities measured using several assays:
| Assay Type | Activity (µmol Trolox Equivalent/g) |
|---|---|
| DPPH | 58.14 |
| ABTS | 66.97 |
| FRAP | 272.50 |
| Superoxide Anion | 67.02 |
These results indicate that this compound-rich extracts can effectively scavenge free radicals, suggesting a protective role against oxidative stress .
2. Antiulcer Activity
In addition to antioxidant effects, this compound has demonstrated gastroprotective properties. In an experimental model, extracts containing this compound showed up to 78% protection against ulcer formation at a dosage of 100 mg/kg, surpassing the positive control (lansoprazole) which exhibited 75% protection . This suggests potential therapeutic applications in treating gastric ulcers.
3. Antimicrobial Properties
This compound's antimicrobial activity has also been explored, particularly against various pathogens. In vitro studies indicate that extracts containing this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing natural antimicrobial agents .
The biological activities of this compound can be attributed to several mechanisms:
- Free Radical Scavenging : The phenolic compounds in this compound are known to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity : this compound may inhibit enzymes involved in inflammatory processes and pathogen growth, contributing to its antiulcer and antimicrobial effects.
- Modulation of Signaling Pathways : Research suggests that this compound can influence signaling pathways related to inflammation and apoptosis, although specific pathways require further elucidation .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- A study by Takeda et al. (1997) isolated this compound from Pouteria sapota and evaluated its pharmacological properties, establishing a foundation for further research into its therapeutic potential .
- A comprehensive analysis by Miller et al. (2006) reviewed the chemical composition and biological activities of Pouteria species, emphasizing the need for more extensive studies on this compound's effects in clinical settings .
Q & A
Q. How can researchers evaluate this compound’s ecological impact in environmental toxicity studies?
- Methodological Answer : Use microcosm/mesocosm setups to simulate environmental exposure. Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae). Measure bioaccumulation potential via octanol-water partition coefficients (log P). Metabolomics identifies breakdown products, and LC-MS quantifies environmental persistence .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
